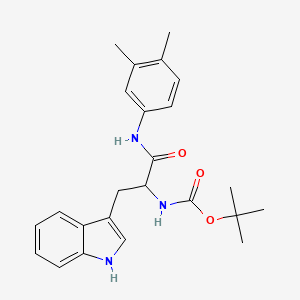![molecular formula C10H8ClN3O B11537460 N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11537460.png)
N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C10H8ClN3O. It belongs to the class of hydrazones, which are compounds containing a hydrazone functional group (–NHN=).
- The compound’s structure consists of a hydrazone linkage (–NHN=) between the carbonyl group of 2-cyanoacetohydrazide and the imine group of 2-chlorobenzaldehyde.
- It is a yellow crystalline solid with a molecular weight of 221.648 g/mol.
Preparation Methods
Synthetic Routes: The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide involves the condensation reaction between 2-chlorobenzaldehyde and 2-cyanoacetohydrazide.
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or methanol) under reflux conditions. Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: While there is limited information on large-scale industrial production, researchers often prepare this compound in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity: N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic conditions, oxidizing agents, and nucleophiles are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation may yield an oxime or other derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially in hydrazone chemistry.
Biology: Investigated for potential biological activities, such as antimicrobial or antitumor properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications due to its rarity.
Mechanism of Action
- The exact mechanism of action is not well-documented. it likely interacts with biological targets through the hydrazone functional group.
- Further studies are needed to elucidate its specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide’s unique structure lies in its combination of the hydrazone linkage and the chlorophenyl group.
- Sigma-Aldrich: N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
- [Theoretical screening of N-[5′-methyl-3′-isoxasolyl]-N-(E)-1-(-2 …
- [Crystal structure of N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4 …](https://journals.iucr.org/e/issues/2015/01/00/zs2319/zs
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-cyanoacetamide |
InChI |
InChI=1S/C10H8ClN3O/c11-9-4-2-1-3-8(9)7-13-14-10(15)5-6-12/h1-4,7H,5H2,(H,14,15)/b13-7+ |
InChI Key |
XDSPOYNCHBFWFL-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC#N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11537380.png)
![7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11537385.png)
![2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11537390.png)
![10-nitro-13,13-diphenyl-6-propyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11537392.png)
![2-Amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537395.png)
![4-bromo-2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11537399.png)

![4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11537412.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-nitrobenzamide](/img/structure/B11537413.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537418.png)
![4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11537419.png)
![methyl 2-{[(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11537420.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11537426.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11537427.png)
